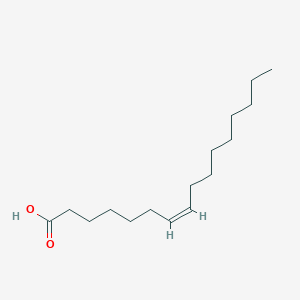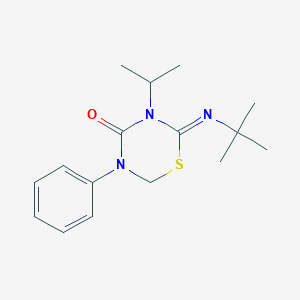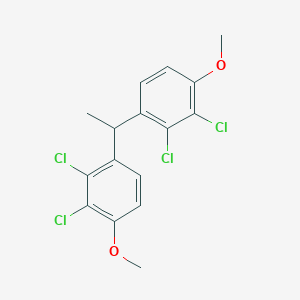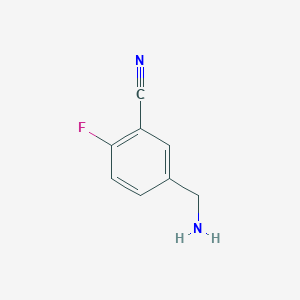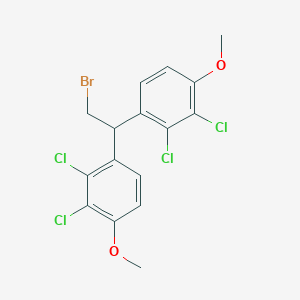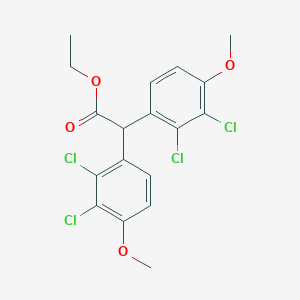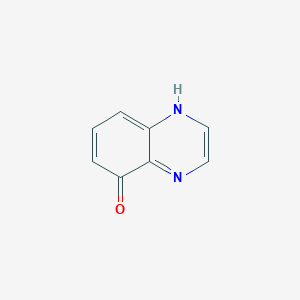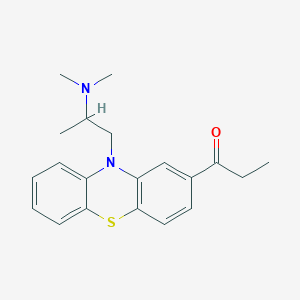
Penconazol
Vue d'ensemble
Description
Penconazole is a conazole-based fungicide that works by inhibiting cell membrane ergosterol biosynthesis, thus stopping the development of fungi .
Synthesis Analysis
The synthesis of Penconazole involves the famous Da Ersen (Darzen) condensation, where 2,4 dichloro benzene butanone reacts with a-halo acid esters to make 2- (2,4 dichloro benzene base) valeral . A colorimetric method for penconazole sensing has been reported, based on the etching/anti-etching strategy in which gold nanostar@graphene quantum dot (AuNS@GQD) nanocomposite acts as a sensing nanoprobe .
Molecular Structure Analysis
Penconazole has a molecular weight of 284.184. Its IUPAC Standard InChI is InChI=1S/C13H15Cl2N3/c1-2-3-10 (7-18-9-16-8-17-18)12-5-4-11 (14)6-13 (12)15/h4-6,8-10H,2-3,7H2,1H3 .
Chemical Reactions Analysis
Penconazole is a systemic triazole fungicide used for the control of powdery mildew, pome fruit scab, and other fungal pathogens on fruit and vegetables. It belongs to the class of sterol demethylation inhibitors (DMI inhibitors), inhibiting the biosynthesis of cell membrane ergosterol .
Physical And Chemical Properties Analysis
Penconazole is a white powder with a melting point of 57.6-60.3°C. It has a vapour pressure of 3.7×10^-1 mPa at 25°C. Its solubility in water is 73 mg/L at 25°C .
Applications De Recherche Scientifique
Fungicide in Agriculture
Penconazole is a typical triazole fungicide commonly used in agriculture, horticulture, and forestry . It is widely used in crops like grapes, apples, vegetables, and tea plants to control powdery mildew .
Biochemical Impact on Aquatic Life
Research has shown that acute exposure to Penconazole affects some biochemical parameters in the crayfish (Astacus leptodactylus Eschscholtz, 1823) . The toxic effects of Penconazole on crayfish, which is a bioindicator in freshwater ecosystems, are of great concern .
Impact on Esterase Mechanisms
Penconazole has been found to have destructive effects on esterase mechanisms by inhibiting acetylcholinesterase (AChE) and carboxylesterase (CaE) activities .
Effect on Antioxidant Parameters
Significant increases were observed in all antioxidant parameters (superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), malondialdehyde (MDA)) in all doses except the lowest concentration .
Impact on Metabolic Enzymes
All adenosine triphosphatase (ATPase) activities (Na+/K±ATPase, Mg2±ATPase, Ca2±ATPase, total ATPase) had significant dose-related inhibition in both gill and muscle tissues .
Effect on Insect Metamorphosis
Field-realistic concentrations of Penconazole have been found to alter the time to metamorphosis into adults of Pemphredon fabricii prepupae compared to the vehicle-treated controls . This effect was concentration-independent within the recommended concentration ranges for foliar applications .
Mécanisme D'action
Target of Action
Penconazole, a triazole fungicide, primarily targets the sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthetic pathways . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Penconazole acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol by inhibiting the activity of sterol 14α-demethylase . This disruption prevents the formation of fungal cell membranes, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by penconazole is the ergosterol biosynthetic pathway . By inhibiting sterol 14α-demethylase, penconazole disrupts the production of ergosterol, leading to a deficiency in fungal cell membrane formation . This disruption in the pathway results in the death of the fungus .
Pharmacokinetics
It is absorbed through the leaves and translocated acropetally .
Result of Action
The inhibition of ergosterol biosynthesis by penconazole leads to the failure of the fungal cell membrane to form, resulting in the death of the fungus . This makes penconazole effective in controlling various fungal diseases, including powdery mildew, pome fruit scab, and others .
Action Environment
Penconazole is stable to hydrolysis and temperatures up to 350℃ . It is used in a variety of environments, including agriculture and horticulture, to control fungal diseases of various crops, including fruits, vegetables, grains, ornamentals, and turf grasses . The efficacy and stability of penconazole can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPZYKAUNRMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042260 | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penconazole | |
CAS RN |
66246-88-6 | |
| Record name | Penconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

